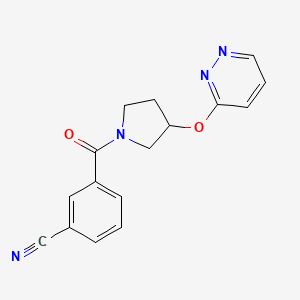
3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound characterized by the presence of a pyridazine ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
The synthesis of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
化学反应分析
3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold in drug discovery for developing new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable tool in medicinal chemistry research .
作用机制
The mechanism of action of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to form hydrogen bonds and π-π stacking interactions, which can enhance its binding affinity to biological targets. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .
相似化合物的比较
Compared to other compounds with similar structures, 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile stands out due to its unique combination of the pyridazine and pyrrolidine rings. Similar compounds include:
生物活性
3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring , a pyrrolidine ring , and a benzonitrile group , which contribute to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridazine ring is particularly notable for forming hydrogen bonds and π-π stacking interactions, which can significantly enhance binding affinity to target proteins. This interaction can modulate the activity of proteins involved in various biological pathways, leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inducing apoptosis in hypopharyngeal tumor cells, outperforming conventional agents like bleomycin in some assays .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease mechanisms. For example, it may exhibit inhibitory effects on kinases involved in cancer progression .
- Antiviral Properties : Some derivatives of similar structures have demonstrated antiviral activity, suggesting that this compound could also possess such properties, warranting further investigation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in hypopharyngeal tumor cells | |
| Enzyme Inhibition | Potential inhibition of kinases | |
| Antiviral | Similar compounds show antiviral effects |
Comparative Analysis with Similar Compounds
When compared to other compounds with similar structures, this compound exhibits unique properties due to its specific molecular architecture. This uniqueness enhances its binding interactions and potential efficacy against various biological targets.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Compound A (Similar Structure) | Contains a pyrrolidine and benzonitrile group | Moderate anticancer activity |
| Compound B (Related Kinase Inhibitor) | Pyrimidine derivatives | Strong kinase inhibition |
| This compound | Pyridazine and pyrrolidine rings | Promising anticancer and antiviral activity |
属性
IUPAC Name |
3-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-10-12-3-1-4-13(9-12)16(21)20-8-6-14(11-20)22-15-5-2-7-18-19-15/h1-5,7,9,14H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGWKJKCRGXCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














